molecular formula C15H16N2O5S B2441379 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 942004-00-4

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2441379
CAS No.: 942004-00-4
M. Wt: 336.36
InChI Key: DXZHYTJFCNDVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound designed for pharmaceutical and biochemical research. It features a cyclopentaisoxazole core linked to a (4-methoxyphenyl)sulfonyl)acetamide group, a structure of high interest in medicinal chemistry for developing enzyme inhibitors and receptor modulators. Compounds containing isoxazole and sulfonamide motifs are frequently investigated as key intermediates or active scaffolds in drug discovery projects . This specific molecular architecture suggests potential for a range of biological activities, making it a valuable chemical tool for probing novel biological pathways. Researchers can utilize this compound in high-throughput screening, as a building block for synthesizing more complex molecules, or in structure-activity relationship (SAR) studies to optimize lead compounds. Its mechanism of action is anticipated to be specific to its target, which requires empirical validation in relevant assay systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-10-5-7-11(8-6-10)23(19,20)9-14(18)16-15-12-3-2-4-13(12)17-22-15/h5-8H,2-4,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZHYTJFCNDVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C3CCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a cyclopentane ring fused with an isoxazole moiety and a sulfonyl acetamide group. This configuration may contribute to its interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Research suggests that the compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.
  • Anticancer Activity : Early investigations have shown that it may possess anticancer properties, possibly through the modulation of cell signaling pathways related to tumor growth and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Receptor Interactions : The compound may act on various receptors, influencing cellular responses that lead to anti-inflammatory and anticancer effects.
  • Enzyme Inhibition : It is hypothesized that the compound could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound in vitro using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 25 µM, indicating effective inhibition at relatively low concentrations.

Concentration (µM)Cytokine Inhibition (%)
1030
2560
5085

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against various types of cancer cells including A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated dose-dependent cytotoxicity:

Cell LineIC50 (µM)
A54915
MCF-720

These findings suggest that this compound has potential as a therapeutic agent in oncology.

Q & A

What are the recommended methodologies for synthesizing N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide with high purity and yield?

Basic
A hybrid computational-experimental approach is recommended:

  • Computational reaction path search : Use quantum chemical calculations (e.g., density functional theory) to identify energetically favorable reaction pathways and intermediates. This reduces trial-and-error experimentation .
  • Design of Experiments (DoE) : Apply statistical DoE methods (e.g., factorial designs) to optimize reaction parameters (temperature, solvent, catalyst loading) while minimizing experimental runs. Central composite designs are effective for non-linear optimization .
  • Separation technologies : Employ membrane-based or chromatographic purification techniques (e.g., HPLC) to isolate the compound, guided by computational predictions of solubility and polarity .

How can structural characterization be systematically performed for this compound?

Basic
Combine spectroscopic, crystallographic, and computational validation:

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm proton/carbon environments, complemented by IR for functional group analysis (e.g., sulfonyl and acetamide moieties). High-resolution mass spectrometry (HRMS) validates molecular weight .
  • X-ray crystallography : Resolve 3D structure to confirm cyclopenta-isoxazole ring conformation and sulfonyl-acetamide orientation .
  • Computational validation : Compare experimental NMR/IR data with simulated spectra from quantum mechanical calculations (e.g., Gaussian software) to resolve ambiguities .

What strategies are effective in resolving contradictions between computational predictions and experimental data in reaction mechanisms?

Advanced
Address discrepancies using multi-tiered validation:

  • Multi-level computational models : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) to simulate solvent effects and steric hindrance .
  • In situ spectroscopy: Use real-time monitoring (e.g., Raman or UV-Vis) to detect transient intermediates not predicted by static computational models .
  • Sensitivity analysis : Identify which computational parameters (e.g., basis set choice, solvation model) most affect accuracy. Recalibrate models using experimental rate constants or activation energies .

How can researchers design experiments to assess the compound’s biological activity while minimizing variability?

Advanced
Implement rigorous statistical and biological controls:

  • Factorial experimental designs : Test multiple variables (e.g., concentration, pH, incubation time) simultaneously to identify synergistic/antagonistic effects on bioactivity .
  • Replicate assays : Use triplicate measurements with internal standards (e.g., reference inhibitors) to control for plate-to-plate variability in enzymatic or cell-based assays .
  • Blind validation : Collaborate with independent labs to repeat key experiments, ensuring reproducibility of IC50_{50} or EC50_{50} values .

What advanced approaches are used to model the compound’s interactions with biological targets?

Advanced
Integrate computational and biophysical methods:

  • Molecular docking and MD simulations : Predict binding modes to target proteins (e.g., kinases or GPCRs) using software like AutoDock or GROMACS. Prioritize docking poses with the lowest binding energy and highest conformational stability .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) in real time to validate computational predictions .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces in binding .

How can researchers address solubility challenges during in vitro or in vivo studies?

Advanced
Adopt a tiered solubility enhancement strategy:

  • Co-solvent systems : Screen biocompatible solvents (e.g., DMSO/PEG mixtures) using phase diagrams to maximize solubility without denaturing proteins .
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
  • Prodrug derivatization : Introduce temporary hydrophilic groups (e.g., phosphate esters) to improve aqueous solubility, then assess enzymatic reconstitution kinetics .

What methodologies are recommended for analyzing data contradictions in structure-activity relationship (SAR) studies?

Advanced
Apply statistical and cheminformatics tools:

  • Multivariate analysis : Use principal component analysis (PCA) or partial least squares regression (PLS-R) to disentangle correlated variables (e.g., steric vs. electronic effects) .
  • Bayesian inference : Quantify uncertainty in SAR models by incorporating prior experimental data and updating predictions with new evidence .
  • Crystallographic overlay : Compare X-ray structures of analogs bound to the target to identify conformational outliers disrupting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.